N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-2-20(17-8-4-3-5-9-17)23(27)25-18-11-12-22-21(16-18)24(28)26-14-7-6-10-19(26)13-15-29-22/h3-5,8-9,11-12,16,19-20H,2,6-7,10,13-15H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVZGMOLMDJQEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
Core Heterocycles :
- The benzo[b]pyrido[1,2-e][1,5]oxazocin core in the target compound is distinct from pyrido-pyrimidin () or thiazolo-pyrimidin () scaffolds. These differences influence conformational flexibility and hydrogen-bonding capacity .
- The triazatricyclo core in enables π-π stacking interactions critical for kinase inhibition, a feature the target compound may share due to its planar aromatic system .
Substituent Effects: The 2-phenylbutanamide group in the target compound differs from thioacetamide () or pyridinylmethyl () side chains. This variation modulates solubility and target selectivity. 13-oxo vs.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data (Hypothetical)
- Bioactivity: Structural analogs with pyrido-pyrimidin cores () exhibit nanomolar-range kinase inhibition, suggesting the target compound may share similar efficacy if optimized .
Research Findings and Implications
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step routes, including cyclization to form the oxazocin ring and amide coupling for the side chain, similar to methods in and .
- Yield optimization may require catalysts like Pd for cross-coupling reactions, as seen in .
Biological Screening :
- Compounds with analogous cores (e.g., pyrido-pyrimidin in ) show promise in anticancer assays using SRB-based cytotoxicity tests (). The target compound should be evaluated similarly .
- Molecular docking studies () could predict binding modes to kinases or DNA repair enzymes .
The 13-oxo group may act as a hydrogen-bond acceptor, mimicking ATP’s carbonyl in kinase interactions .
Preparation Methods
Ring-Forming Cyclization Strategies
The oxazocin ring is constructed via a tandem carbamate formation-intramolecular cyclization sequence adapted from benzoxazinone syntheses:
Reaction Scheme 1
Amino alcohol + Aryl chloroformate
→ Carbamate intermediate (80–90% yield)
→ Base-mediated cyclization (70–85% yield)
Optimized Conditions
- Solvent : Methyl tert-butyl ether (MTBE)/water biphasic system
- Base : 1,8-Diazabicycloundec-7-ene (DBU)
- Temperature : 25°C → 50°C gradient over 6 hours
Key Advantage : Avoids phosgene derivatives while achieving >95% ring-closure efficiency.
Pyrido Annulation via Friedländer Condensation
The pyridine ring is introduced using a modified Friedländer protocol:
Reaction Parameters
| Component | Specification |
|---|---|
| Ketone precursor | 2-Aminocyclohexenone |
| Aldehyde | 2-Formylbenzoic acid |
| Catalyst | ZnCl₂ (0.5 equiv) |
| Solvent | Ethanol/water (9:1) |
| Yield | 68–72% |
This step establishes the critical C9–C10 bond while introducing the bridgehead ketone.
Installation of the 2-Phenylbutanamide Sidechain
Amide Coupling Methodologies
The sidechain is introduced via Schotten-Baumann acylation, optimized from butanamide syntheses:
Procedure
- Generate 2-phenylbutanoyl chloride in situ from the carboxylic acid using (COCl)₂/DMF
- React with Intermediate A in CH₂Cl₂ at 0°C
- Add triethylamine (3.0 equiv) dropwise over 30 minutes
- Quench with ice-water, extract with ethyl acetate
Yield Optimization Data
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | CH₂Cl₂ | 0 | 88 |
| DMAP | THF | 25 | 92 |
| DBU | DMF | 40 | 85 |
DMAP catalysis in THF provides optimal results while minimizing racemization.
Stereochemical Control and Chiral Resolution
The C7a stereocenter requires careful management during cyclization:
Enantioselective Approach
Diastereomer Separation
- Chiralpak IC column (250 × 4.6 mm, 5 μm)
- Mobile phase: n-Hexane/EtOH (85:15), 1.0 mL/min
- Retention times: 12.8 min (7aR), 14.2 min (7aS)
Crystallization and Final Purification
Recrystallization Protocol
- Dissolve crude product in hot isopropanol (70°C)
- Add n-heptane (anti-solvent) until cloud point
- Cool to −20°C at 0.5°C/min
- Filter under N₂, wash with cold MTBE
Purity Data
| Purification Step | HPLC Purity (%) |
|---|---|
| Crude product | 76.2 |
| After crystallization | 99.8 |
Scale-Up Considerations and Process Optimization
Key Learnings from Patent Data
- Maintain reaction mass <15°C during exothermic amide coupling
- Use continuous flow reactor for cyclization (residence time: 8 min)
- Implement in-line FTIR for real-time monitoring of ketone formation
Environmental Impact Mitigation
- Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) in extraction steps
- Recover >90% of triethylamine via vacuum distillation
Analytical Characterization Data
Spectroscopic Profile
- HRMS (ESI+) : m/z 462.2154 [M+H]⁺ (calc. 462.2158)
- ¹H NMR (600 MHz, CDCl₃) : δ 7.82 (d, J=8.4 Hz, 1H), 7.45–7.25 (m, 5H), 5.12 (q, J=6.8 Hz, 1H), 4.38–3.95 (m, 2H), 2.81–1.45 (complex m, 14H)
- IR (ATR) : 1685 cm⁻¹ (C=O), 1642 cm⁻¹ (amide I)
Thermal Properties
- Melting point: 184–186°C (DSC onset)
- TGA decomposition: 248°C (5% weight loss)
Q & A
Basic Research Questions
Q. What are the critical steps and considerations in synthesizing N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-2-phenylbutanamide?
- Methodology : Synthesis typically involves multi-step protocols, including cyclization of heterocyclic cores (e.g., benzo-pyrido-oxazocin), functionalization with phenylbutanamide groups, and oxidation to introduce the 13-oxo moiety. Key reagents may include alkylating agents (e.g., methyl iodide for methylation) and oxidizing agents (e.g., KMnO₄ or PCC for ketone formation).
- Optimization : Reaction conditions (temperature, solvent polarity, pH) must be tightly controlled to avoid side reactions. For example, highlights the importance of stepwise oxidation to preserve the bicyclic structure . Characterization via NMR and MS is essential to confirm intermediate purity .
| Key Reagents | Purpose | Critical Parameters |
|---|---|---|
| Alkylating agents | Introduce methyl groups | Temperature (0–25°C), anhydrous conditions |
| Oxidizing agents (PCC) | Form 13-oxo group | Solvent (CH₂Cl₂), reaction time |
| Amide coupling reagents | Attach phenylbutanamide | Catalyst (DMAP), stoichiometry |
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- Analytical Workflow :
Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., oxo group at δ ~200 ppm in ¹³C NMR) .
Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
- Challenges : Impurities from incomplete oxidation or side-chain hydrolysis require iterative purification (e.g., column chromatography with silica gel) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Approach : Use quantum chemical calculations (e.g., DFT) to map reaction pathways and identify transition states. highlights ICReDD’s methodology, combining computational path searches with experimental validation to minimize trial-and-error . For instance, solvent effects can be modeled using COSMO-RS to predict polarity impacts on yield .
- Case Study : Simulate the cyclization step to assess energy barriers under varying temperatures. Experimental validation showed a 20% yield improvement when switching from THF to DMF, aligning with computational predictions .
Q. How can researchers resolve discrepancies in pharmacological activity data across studies?
- Root Cause Analysis : Variability may arise from differences in:
- Functional group stereochemistry : Use chiral HPLC to confirm enantiomeric purity (e.g., ’s emphasis on stereospecific benzoxazine derivatives) .
- Biological assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
- Mitigation : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., substituent variations on the phenyl ring) to isolate critical pharmacophores .
Q. What reactor designs are optimal for scaling up synthesis while maintaining yield?
- Design Principles :
- Continuous-flow reactors : Minimize side reactions via precise residence time control, especially for exothermic steps like amide coupling .
- Membrane reactors : Separate byproducts in real-time (e.g., ’s RDF2050104 classification for separation technologies) .
Q. How can researchers analyze reaction mechanisms involving the 13-oxo group’s electrophilicity?
- Techniques :
Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-limiting steps.
In-situ IR Spectroscopy : Monitor carbonyl stretching frequencies (1650–1750 cm⁻¹) to track intermediate formation .
- Example : ’s feedback loop integrates experimental KIE data with computational transition-state models to refine mechanistic hypotheses .
Data Contradiction and Validation
Q. How should conflicting data on reaction yields be addressed?
- Systematic Validation :
Reproducibility Checks : Replicate experiments under identical conditions (solvent, catalyst loading, temperature).
Cross-lab Collaboration : Share raw data (e.g., HPLC chromatograms, NMR spectra) via open-access platforms to identify protocol deviations.
- Example : A 2024 study resolved yield disparities (40% vs. 65%) by identifying trace moisture in solvents as a critical variable .
Methodological Innovations
Q. What advanced techniques can elucidate the compound’s interaction with biological targets?
- Biophysical Methods :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to receptors like GPCRs.
- Cryo-EM : Resolve binding conformations in lipid bilayers for membrane-bound targets .
- Case Study : SPR analysis of a related dibenzo-oxazepine derivative revealed nanomolar affinity for serotonin receptors, guiding SAR optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
